molecular formula C24H19NO5S B12713514 Benzenepropanenitrile, 3,4-dihydroxy-alpha-((4-hydroxy-3-methoxy-5-((phenylthio)methyl)phenyl)methylene)-beta-oxo- CAS No. 906563-38-0

Benzenepropanenitrile, 3,4-dihydroxy-alpha-((4-hydroxy-3-methoxy-5-((phenylthio)methyl)phenyl)methylene)-beta-oxo-

Katalognummer: B12713514
CAS-Nummer: 906563-38-0
Molekulargewicht: 433.5 g/mol
InChI-Schlüssel: SUKRWMBULOFGIW-RQZCQDPDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenepropanenitrile, 3,4-dihydroxy-alpha-((4-hydroxy-3-methoxy-5-((phenylthio)methyl)phenyl)methylene)-beta-oxo- is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and phenylthio groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanenitrile, 3,4-dihydroxy-alpha-((4-hydroxy-3-methoxy-5-((phenylthio)methyl)phenyl)methylene)-beta-oxo- typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as nitration, reduction, and substitution. Specific reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to achieve high-quality products.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenepropanenitrile, 3,4-dihydroxy-alpha-((4-hydroxy-3-methoxy-5-((phenylthio)methyl)phenyl)methylene)-beta-oxo- undergoes various chemical reactions including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Benzenepropanenitrile, 3,4-dihydroxy-alpha-((4-hydroxy-3-methoxy-5-((phenylthio)methyl)phenyl)methylene)-beta-oxo- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzenepropanenitrile, 3,4-dihydroxy-alpha-((4-hydroxy-3-methoxy-5-((phenylthio)methyl)phenyl)methylene)-beta-oxo- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzenepropanenitrile derivatives with different substituents.
  • Compounds with similar functional groups such as hydroxyl, methoxy, and phenylthio groups.

Uniqueness

Benzenepropanenitrile, 3,4-dihydroxy-alpha-((4-hydroxy-3-methoxy-5-((phenylthio)methyl)phenyl)methylene)-beta-oxo- is unique due to its specific combination of functional groups and structural features

Eigenschaften

CAS-Nummer

906563-38-0

Molekularformel

C24H19NO5S

Molekulargewicht

433.5 g/mol

IUPAC-Name

(E)-2-(3,4-dihydroxybenzoyl)-3-[4-hydroxy-3-methoxy-5-(phenylsulfanylmethyl)phenyl]prop-2-enenitrile

InChI

InChI=1S/C24H19NO5S/c1-30-22-11-15(10-18(24(22)29)14-31-19-5-3-2-4-6-19)9-17(13-25)23(28)16-7-8-20(26)21(27)12-16/h2-12,26-27,29H,14H2,1H3/b17-9+

InChI-Schlüssel

SUKRWMBULOFGIW-RQZCQDPDSA-N

Isomerische SMILES

COC1=CC(=CC(=C1O)CSC2=CC=CC=C2)/C=C(\C#N)/C(=O)C3=CC(=C(C=C3)O)O

Kanonische SMILES

COC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C(C#N)C(=O)C3=CC(=C(C=C3)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.